molecular formula C13H11N3O2S B2549187 N-(2,1,3-benzothiadiazol-4-yl)-2,5-dimethylfuran-3-carboxamide CAS No. 1203296-64-3

N-(2,1,3-benzothiadiazol-4-yl)-2,5-dimethylfuran-3-carboxamide

Cat. No.: B2549187
CAS No.: 1203296-64-3
M. Wt: 273.31
InChI Key: BVSKUUMMFCKZTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,1,3-benzothiadiazol-4-yl)-2,5-dimethylfuran-3-carboxamide is a compound that belongs to the class of benzothiadiazole derivatives. These compounds are known for their diverse applications in various fields, including optoelectronics, photocatalysis, and photodynamic therapy

Preparation Methods

The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-2,5-dimethylfuran-3-carboxamide typically involves the modification of 4-amino-2,1,3-benzothiadiazole. One common method is the phosphorylation of the amino group . The reaction conditions often include the use of specific reagents and solvents to achieve the desired product. Industrial production methods may involve scaling up these synthetic routes while ensuring the purity and yield of the compound.

Chemical Reactions Analysis

N-(2,1,3-benzothiadiazol-4-yl)-2,5-dimethylfuran-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of different oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

N-(2,1,3-benzothiadiazol-4-yl)-2,5-dimethylfuran-3-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential interactions with biological molecules and its effects on cellular processes. In medicine, researchers are exploring its potential as a therapeutic agent due to its unique chemical properties. Additionally, in industry, it is used in the development of optoelectronic devices and materials .

Mechanism of Action

The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to active sites of enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

N-(2,1,3-benzothiadiazol-4-yl)-2,5-dimethylfuran-3-carboxamide can be compared with other benzothiadiazole derivatives, such as N-(2,1,3-benzothiadiazol-4-yl)acetamide and 4,7-bis(4-(N,N-diphenylamino)phenyl)-2,1,3-benzothiadiazole . These compounds share similar structural features but differ in their specific functional groups and chemical properties. The uniqueness of this compound lies in its specific combination of benzothiadiazole and furan moieties, which confer distinct chemical and physical properties.

Properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2S/c1-7-6-9(8(2)18-7)13(17)14-10-4-3-5-11-12(10)16-19-15-11/h3-6H,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVSKUUMMFCKZTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2=CC=CC3=NSN=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.